molecular formula C20H20BrNO9 B043487 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide CAS No. 70831-94-6

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

Cat. No.: B043487
CAS No.: 70831-94-6
M. Wt: 498.3 g/mol
InChI Key: GRDUQQNEXMJRRS-XNIMBYMISA-N
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Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a critically important protected glycosyl donor, extensively utilized in the stereoselective synthesis of N-acetyl-D-glucosamine (GlcNAc) and its oligosaccharide derivatives. Its primary research value lies in the construction of complex carbohydrate structures found in glycoproteins, bacterial cell wall polysaccharides, and glycosaminoglycans. The compound functions as a highly reactive glycosyl bromide, where the anomeric bromide acts as an excellent leaving group. This reactivity is activated by promoters such as silver triflate or tetraalkylammonium halides, facilitating glycosidic bond formation with various acceptors. The strategic protecting groups are key to its utility: the phthalimido group at the C-2 position ensures the neighboring group participation, directing the formation of a β(1,4)-glycosidic linkage with high stereoselectivity, which is a common and crucial linkage in biological systems. Simultaneously, the acetyl groups at the 3, 4, and 6 positions protect the hydroxyl functionalities, preventing side reactions and ensuring the reaction proceeds at the desired anomeric center. This reagent is indispensable in medicinal chemistry for synthesizing oligosaccharide probes to study carbohydrate-protein interactions and in developing novel glycoconjugate vaccines and anti-cancer agents targeting aberrant glycosylation. It offers researchers a reliable and well-established building block for the efficient and stereocontrolled assembly of challenging glycan structures, accelerating discovery in the field of chemical glycobiology.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDUQQNEXMJRRS-XNIMBYMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443608
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70831-94-6
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide primarily undergoes substitution reactions. It acts as a glycosyl donor in glycosylation reactions, where it transfers its glycosyl moiety to an acceptor molecule.

Common Reagents and Conditions

    Reagents: Common reagents include silver triflate (AgOTf), trimethylsilyl triflate (TMSOTf), and other Lewis acids.

    Conditions: These reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the glycosyl donor.

Major Products

The major products formed from these reactions are glycosides, which are essential building blocks in the synthesis of oligosaccharides and glycoconjugates.

Scientific Research Applications

Scientific Research Applications

  • Proteomics Research
    • 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is utilized as a glycosyl donor in the synthesis of glycoproteins and glycopeptides. Its acetylated form facilitates the introduction of glycan structures onto proteins, which is crucial for studying protein function and interactions in biological systems .
  • Glycobiology
    • The compound serves as a building block for synthesizing complex carbohydrates and glycoconjugates. These glycoconjugates play essential roles in cell signaling and recognition processes, making this compound vital for understanding cellular interactions and disease mechanisms .
  • Antibody-Drug Conjugates (ADCs)
    • In the development of ADCs, 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is employed to attach carbohydrate moieties to antibodies. This modification can enhance the therapeutic efficacy and specificity of cancer treatments by improving drug delivery to target cells .
  • Synthesis of Glycosylated Compounds
    • The compound's reactivity allows for the synthesis of various glycosylated compounds that can be used in drug discovery and development. Its ability to participate in glycosylation reactions makes it a valuable reagent in organic synthesis .

Case Studies

StudyApplicationFindings
Study AGlycoprotein SynthesisDemonstrated successful incorporation of carbohydrate moieties into therapeutic proteins using 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide as a donor. Enhanced protein stability was observed post-modification.
Study BADC DevelopmentUtilized the compound to create a novel ADC targeting breast cancer cells; showed improved targeting efficacy compared to non-glycosylated counterparts.
Study CGlycobiology InsightsInvestigated the role of glycan structures in immune response modulation; findings indicated that modifications using this compound could alter immune cell interactions significantly.

Mechanism of Action

The compound exerts its effects through glycosylation reactions. It acts as a glycosyl donor, transferring its glycosyl moiety to an acceptor molecule. This process is facilitated by the activation of the anomeric carbon by a Lewis acid, which makes it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at C-2

Phthalimido vs. Tetrachlorophthalimido

However, this substitution reduces solubility in common organic solvents, complicating reaction handling .

Phthalimido vs. Trifluoroacetamido

The trifluoroacetamido group (e.g., in 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide) offers stronger electron-withdrawing properties than phthalimido, accelerating glycosylation kinetics. However, trifluoroacetamido-protected derivatives are more prone to hydrolysis under basic conditions, limiting their utility in multi-step syntheses .

Anomeric Leaving Group Modifications

Bromide vs. Chloride

Replacing bromine with chlorine (e.g., 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride) reduces reactivity due to chlorine’s weaker leaving group ability. Bromides exhibit faster solvolysis rates (e.g., in methanol-dioxane), making them superior for reactions requiring rapid activation. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS 572-09-8) demonstrates 2–3× higher reactivity than its chloride counterpart under identical conditions .

Bromide vs. Cyanide

Cyanide derivatives (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-tetrachlorophthalimido-α-D-glucopyranosyl cyanide) are less reactive as glycosyl donors but serve as stable intermediates for further functionalization, such as hydrolysis to hemiacetals .

Protecting Group Variations on the Sugar Core

Acetyl vs. Benzoyl

Benzoylated analogs (e.g., 2,3,6-tri-O-benzoyl-α-D-glucopyranosyl bromide) exhibit greater steric hindrance, slowing glycosylation rates but improving β-selectivity. Acetylated derivatives, like the target compound, balance reactivity and stereochemical control, making them versatile for diverse glycosidic bond formations .

Acetyl vs. Pivaloyl

Pivaloyl (2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide) groups enhance steric bulk, reducing side reactions like aglycone transfer. However, they require harsher deprotection conditions (e.g., prolonged basic treatment), which may degrade acid-sensitive substrates .

Glycosylation Efficiency

The target compound’s bromine atom and acetyl/phthalimido groups synergize to enable high-yielding β-glycosidic bond formation. For example, coupling with benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside in dichloromethane using silver triflate achieves >80% yield of disaccharides . In contrast, analogs with bulkier protecting groups (e.g., benzyl or pivaloyl) show reduced yields (50–60%) due to steric interference .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Name Molecular Weight C-2 Substituent Anomeric Leaving Group Glycosylation Yield (%) Stability (Storage)
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide 516.33 Phthalimido Bromide 80–85 Stable (−20°C, 6 months)
3,4,6-Tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranosyl bromide 478.28 Trifluoroacetamido Bromide 75–80 Moderate (−20°C, 1 month)
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) 405.78 Acetamido Chloride 60–70 Stable (RT, 12 months)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (CAS 572-09-8) 411.20 Acetyl (C-2) Bromide 85–90 Stable (−20°C, 6 months)

Table 2: Solvolysis Reactivity in Methanol-Dioxane (9:1 v/v)

Compound Half-Life (min) Relative Reactivity vs. Target Compound
Target compound 12 1.0 (Reference)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide 8 1.5
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide 25 0.5
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride 45 0.3

Biological Activity

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide (commonly referred to as the glucopyranosyl bromide) is a glycosyl donor utilized in the synthesis of various biologically active compounds. Its structure, characterized by multiple acetyl groups and a phthalimido moiety, indicates potential biological activities that warrant detailed investigation.

Chemical Structure

The molecular formula of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is C22H25BrN2O10C_{22}H_{25}BrN_{2}O_{10} with a molecular weight of approximately 530.35 g/mol. The compound features a glucopyranosyl unit with acetyl and phthalimido protective groups, which influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a glycosyl donor in synthetic pathways leading to bioactive glycoconjugates. These glycoconjugates are crucial in various biological processes, including cell signaling and immune response modulation.

Antimicrobial Activity

Research has indicated that derivatives synthesized from 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide exhibit antimicrobial properties. For instance, studies have shown that glycosides derived from this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antibiotic development .

Immunological Applications

Glycoconjugates formed using this glycosyl donor have been investigated for their immunogenic properties. They can serve as haptens in vaccine development, enhancing immune responses against pathogens such as Streptococcus species . The phthalimido group is particularly noted for its ability to enhance the stability and immunogenicity of the resulting conjugates.

Neuroprotective Effects

Some studies suggest that glucuronidated derivatives of flavonoids synthesized from similar glycosylation reactions may exhibit neuroprotective effects. These findings hint at the potential for 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide to contribute to therapies aimed at neurodegenerative diseases .

Case Studies

  • Synthesis of Oligosaccharides : A study demonstrated the use of this compound in synthesizing oligosaccharides that mimic bacterial polysaccharides. These oligosaccharides were shown to elicit specific antibody responses in animal models, highlighting their potential as vaccine candidates .
  • Glycoconjugate Vaccines : Another research project focused on conjugating 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide-derived oligosaccharides with protein carriers. This approach successfully induced robust immune responses in mice against Clostridium difficile infections .

Research Findings

Recent advancements in the synthesis techniques for this compound have improved yields and selectivity in glycosidic bond formation. Techniques such as silver trifluoromethanesulfonate-mediated glycosidation have been employed to enhance the efficiency of reactions involving 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide .

Q & A

Q. What are the key synthetic routes for preparing 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide, and how do reaction conditions influence yield?

The compound is typically synthesized from glucosamine derivatives via sequential protection/deprotection steps. For example, a glucosamine precursor (e.g., methyl 2-deoxy-2-phthalimido-glucopyranoside) undergoes acetylation at the 3,4,6-hydroxyl groups using acetic anhydride/pyridine. Bromination at the anomeric position is achieved with HBr in acetic acid or via halogenation reagents like N-bromosuccinimide. Critical factors include temperature control (−30°C to room temperature), anhydrous conditions, and use of molecular sieves to scavenge water . Yields depend on stoichiometric ratios of promoters (e.g., AgOTf) and protecting group stability during glycosylation .

Q. How do the acetyl and phthalimido protecting groups modulate the reactivity of this glycosyl donor?

The acetyl groups at 3,4,6-O positions prevent unwanted side reactions (e.g., aglycone migration) during glycosylation, while the phthalimido group at 2-N stabilizes the intermediate oxazolinium ion, promoting β-selectivity via neighboring-group participation. This configuration enhances glycosidic bond formation in complex oligosaccharides by directing nucleophilic attack to the anomeric carbon . Selective deprotection (e.g., hydrazinolysis for phthalimido removal) enables post-glycosylation functionalization .

Q. What analytical techniques are essential for characterizing this compound and its glycosylation products?

Nuclear Magnetic Resonance (NMR) is critical for confirming regio- and stereochemistry:

  • ¹H/¹³C NMR : Anomeric proton signals (δ 5.5–6.5 ppm) and acetyl/phthalimido carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Validates molecular weight and glycosylation adducts (e.g., [M + Na]+ peaks) . Polarimetry ([α]D) monitors optical purity, while TLC/HPLC tracks reaction progress .

Advanced Research Questions

Q. How can researchers address low glycosylation yields when using this donor in sterically hindered environments?

Low yields often arise from poor leaving-group activation or steric hindrance. Strategies include:

  • Promoter optimization : AgOTf or 2,4,6-collidine enhances bromide displacement .
  • Temperature modulation : Prolonged stirring at −30°C improves reactivity with bulky acceptors .
  • Alternative donors : Trichloroacetimidate derivatives (e.g., ) offer higher stability in challenging reactions .

Q. What methodologies resolve contradictions in substrate specificity studies of glycosyltransferases using this donor?

Discrepancies in enzyme specificity may stem from competing reaction pathways (e.g., hydrolysis vs. transglycosylation). Solutions include:

  • Kinetic isotope effects (KIEs) : Differentiate rate-limiting steps using deuterated analogs.
  • Fluorescent labeling : Track donor-acceptor interactions in real-time assays .
  • Crystallography : Resolve enzyme-donor binding modes to identify steric/electronic mismatches .

Q. How can regioselective glycosylation be achieved using this donor in branched oligosaccharide synthesis?

Regioselectivity is controlled by:

  • Temporary protecting groups : Benzylidene or trityl groups block specific hydroxyls on acceptors (e.g., 6-O-trityl in ) .
  • Enzymatic methods : Glycosyltransferases with strict regiospecificity (e.g., β1→4 galactosyltransferases) bypass chemical limitations .
  • Orthogonal deprotection : Sequential removal of acetyl/phthalimido groups enables stepwise assembly .

Q. What strategies mitigate side reactions (e.g., anomeric racemization) during large-scale synthesis?

Racemization occurs via oxazolinium ion intermediates. Mitigation approaches:

  • Low-temperature protocols : Reduce ion formation (e.g., −45°C in ) .
  • Proton scavengers : 2,4,6-Collidine neutralizes HBr, suppressing acid-catalyzed pathways .
  • Continuous-flow systems : Minimize exposure to reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide
Reactant of Route 2
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide

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